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Compound of Interest

Compound Name: Sodium aluminosilicate Violet

CAS No.: 12769-96-9

Cat. No.: B576633

Get Quote

Application Note: Structural Characterization of Sodium Aluminosilicate Violet (Ultramarine

Violet) via Powder Neutron Diffraction

Executive Summary
This guide details the protocol for the structural refinement of Sodium Aluminosilicate Violet
(C.I. Pigment Violet 15) using Powder Neutron Diffraction (PND). Unlike X-ray diffraction

(XRD), which is limited by the isoelectronic nature of

and

and the low scattering power of light elements, PND utilizes nuclear scattering lengths to
resolve oxygen positions and guest chromophores (

,

) within the sodalite

-cages. This protocol emphasizes a Joint Rietveld Refinement strategy (PND + XRD) as the
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gold standard for validating Al/Si ordering and defining the disordered sulfur radical anions
responsible for the violet hue.

Scientific Background & Rationale
The Material: Ultramarine Violet
Ultramarine Violet is a lattice-host pigment derived from the sodalite structure (

).

Framework: A cubic aluminosilicate framework (Space Group

or

) consisting of corner-sharing

and

tetrahedra forming

-cages.

Chromophore: The violet color arises from the modification of the Ultramarine Blue

precursor, typically resulting in a mixture of sulfur radical anions (

and

) trapped within the cages.

The Challenge: The sulfur species and charge-balancing sodium ions are dynamically or

statically disordered, making them "invisible" or "smeared" in standard XRD due to low

electron density contrast.

Why Neutron Diffraction?
The primary justification for PND lies in the Fermi pseudo-potential of the nuclei. While X-ray

scattering scales with atomic number (

), neutron scattering lengths (

) are random isotopes properties.
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Table 1: Scattering Contrast: X-ray vs. Neutron

Element Ion

X-ray
Scattering
Power (

)

Neutron
Scattering
Length (

, fm)

Role in
Analysis

Silicon 10 (Isoelectronic) 4.15 Framework T-site

Aluminum 10 (Isoelectronic) 3.45 Framework T-site

Oxygen 10 5.80

High Contrast

(Defines bond

lengths)

Sulfur 16 2.85

Chromophore

(Weak but

distinct from

Si/Al)

Sodium 10 3.63

Cation

(distinguishable

from O)

Critical Insight: While

and

are similar, the strong scattering of Oxygen (

fm) allows PND to precisely determine Oxygen coordinates. This precision enables the
calculation of T-O bond lengths (

vs.

), which is the only reliable method to determine Al/Si ordering in these frameworks.

Experimental Protocol
Sample Preparation

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576633?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purity Check: Verify phase purity via standard XRD to ensure no unreacted kaolin or quartz

remains.

Dehydration (CRITICAL): Ultramarines are zeolitic and adsorb water. Hydrogen has a

massive incoherent scattering cross-section (

barns) which creates high background noise in PND.

Step 1: Dry powder at 120°C for 24 hours under vacuum.

Step 2: Handle in a glovebox (Ar or

atmosphere) to prevent re-adsorption.

Containment: Load ~2-5 grams of powder into a Vanadium canister. Vanadium is used

because its coherent scattering length is near zero (

fm), making the container "transparent" to the diffraction pattern.

Data Collection Strategy
Instrument Type: High-Resolution Powder Diffractometer (e.g., D2B at ILL, HRPD at ISIS, or

BT-1 at NIST).

Wavelength/Mode:

Constant Wavelength (CW): Select

for general structure. If resolving magnetic scattering (rare for these temps) or large d-
spacing, use higher

.

Time-of-Flight (TOF): Ideal for high resolution at low d-spacing (high

), essential for resolving the subtle splitting of T-site peaks.

Temperature: Collect data at low temperature (10 K - 50 K) using a cryostat.

Reason: Reduces thermal vibration parameters (
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), sharpening high-angle peaks and "freezing" the motion of the rattling sulfur chains to
allow for better structural modeling.

Data Analysis: The Joint Refinement Workflow
The complexity of Ultramarine Violet requires a Joint Rietveld Refinement (simultaneously

fitting XRD and PND data).

The Refinement Logic (Graphviz)
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Input Data:
1. Synchrotron XRD (High Q)

2. Neutron TOF (High d-spacing)

Initial Model:
Space Group I-43m

Sodalite Cage Framework

Step 1: Le Bail Fit
Refine Lattice Parameters & Zero Point

Step 2: Framework Refinement
Fix Occupancies, Refine T-site coordinates

(Use Neutron for Oxygen positions)

Check Bond Lengths:
Al-O ~ 1.74 A
Si-O ~ 1.61 A

Invalid (Constraints needed)

Step 3: Guest Species Modeling
Locate S3-/S4- and Na+

(Use Difference Fourier Maps)

Valid

Handle Disorder:
Model Sulfur as Rigid Body
or Split Sites (Partial Occ)

Final Output:
1. Al/Si Ordering Ratio

2. Sulfur Species Geometry
3. Cation Distribution

Click to download full resolution via product page
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Figure 1: Joint Rietveld Refinement Strategy for Ultramarine Pigments. This logic flow ensures

framework stability before attempting to model the disordered chromophores.

Step-by-Step Refinement Protocol
Scale and Background: Refine the scale factors for both datasets independently. Use a

Chebyshev polynomial for background, paying attention to the "hump" in neutron data

caused by any residual amorphous silica or incoherent hydrogen scattering.

Lattice Parameters: Refine

(cubic cell edge, approx 9.1

). Note that Ultramarine Violet often has a slightly expanded cell compared to the Blue form
due to the larger

species.

Framework (The T-Sites):

Place Si and Al at the T-sites (

in

).

Constraint: Apply Loewenstein’s Rule (Al-O-Al bonds are forbidden). If the Si:Al ratio is

1:1, strict alternation is expected.

Validation: Refine Oxygen coordinates freely using the Neutron dataset. Calculate T-O

distances. If the average T-O distance is ~1.67

, the site is a mixed Si/Al. If distinct sites resolve to 1.61

and 1.74

, ordering is present.

The Chromophore (The "Rattle"):

The sulfur species (
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) occupy the center of the cage (

site) but are disordered.

Technique: Use Difference Fourier Maps (

) to find residual nuclear density inside the cage.

Modeling: You will likely see a "blob" of density. Model this as a Rigid Body (e.g., a triangle

for

or a bent chain for

) and allow it to rotate/tumble, or use Split Sites (e.g., placing S at

or

sites with partial occupancy summing to the total sulfur content).

Note: The violet color suggests a higher population of

species or variations in the

environment compared to the blue pigment.

Expected Results & Interpretation
Table 2: Diagnostic Structural Parameters
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Parameter Expected Value Interpretation

Cell Parameter (

)

9.10 - 9.14

Expansion vs. Blue (

) indicates larger guest species

(

).

T-O Bond Length
1.66 - 1.68

(Avg)

Indicates disordered Al/Si

(average of 1.61 and 1.74).

Sulfur Occupancy Total S ~ 2-3 per cell
Defines the chromophore

density.

Na-O Distance 2.3 - 2.6
Critical for stability; Na

coordinates with framework

oxygens and sulfur.

Common Pitfall: The "False" Disorder
Researchers often mistake static disorder (random orientation of S-chains) for thermal

vibration.

Check: If the thermal parameter (

) of Sulfur is massive (> 5-10

), your model is wrong. You need to split the site (multisite disorder) rather than just letting
the atom vibrate violently.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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